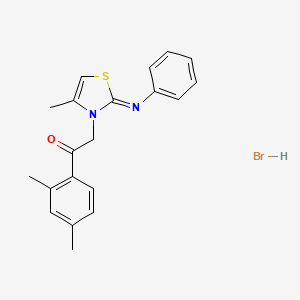
(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C20H21BrN2OS and its molecular weight is 417.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20BrN3OS, with a molecular weight of approximately 396.34 g/mol. Its structure features a thiazole moiety that is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, compounds similar to (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone have demonstrated significant activity against various bacterial strains. In particular, derivatives with thiazole rings have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL for certain derivatives .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 24 | 0.5 - 1.0 | Mycobacterium tuberculosis |
| Compound 23 | 4 - 8 | Staphylococcus aureus |
Inhibition of Ecto-5'-Nucleotidase
Another important aspect of the biological activity of this compound is its role as an inhibitor of ecto-5'-nucleotidase (e5'NT), an enzyme involved in purinergic signaling. Studies indicate that derivatives of this compound exhibit potent inhibition against human e5'NT, with some showing up to 24-fold higher potency compared to rat e5'NT . This inhibition can influence various physiological processes, including inflammation and immune responses.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit e5'NT affects adenosine metabolism, potentially leading to altered cellular signaling pathways.
- Antimicrobial Mechanisms : The thiazole ring is known to disrupt bacterial cell wall synthesis and function, contributing to its antimicrobial properties.
Case Studies
Several studies have reported on the biological activities of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated a series of thiazole derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure significantly enhanced antibacterial efficacy .
- In Vivo Studies : In vivo experiments demonstrated that some thiazole derivatives exhibited low toxicity at high doses (up to 2000 mg/kg), suggesting a favorable therapeutic index for potential drug development .
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS.BrH/c1-14-9-10-18(15(2)11-14)19(23)12-22-16(3)13-24-20(22)21-17-7-5-4-6-8-17;/h4-11,13H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHIHZWHGCCYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














